4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid

Physicochemical profiling Drug-likeness Permeability

4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid (CAS 4113-89-7) is a synthetic small molecule (C16H17N3O6, MW 347.32 g/mol) combining a uracil-2,4-dione head group, a pentanamido linker, and a 2-hydroxybenzoic acid (salicylic acid) terminus. The compound belongs to the N1-substituted uracil–aryl amide class, a scaffold explored for enzyme inhibition, antiglycation, and anti-aggregant properties.

Molecular Formula C16H17N3O6
Molecular Weight 347.32 g/mol
CAS No. 4113-89-7
Cat. No. B12921032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid
CAS4113-89-7
Molecular FormulaC16H17N3O6
Molecular Weight347.32 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CCCCN2C=CC(=O)NC2=O)O)C(=O)O
InChIInChI=1S/C16H17N3O6/c20-12-9-10(4-5-11(12)15(23)24)17-13(21)3-1-2-7-19-8-6-14(22)18-16(19)25/h4-6,8-9,20H,1-3,7H2,(H,17,21)(H,23,24)(H,18,22,25)
InChIKeyUBPCITVTCFUKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic Acid (CAS 4113-89-7): Procurement-Grade Identity and Physicochemical Baseline


4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid (CAS 4113-89-7) is a synthetic small molecule (C16H17N3O6, MW 347.32 g/mol) combining a uracil-2,4-dione head group, a pentanamido linker, and a 2-hydroxybenzoic acid (salicylic acid) terminus . The compound belongs to the N1-substituted uracil–aryl amide class, a scaffold explored for enzyme inhibition, antiglycation, and anti-aggregant properties [1]. Its solid-state density is reported as 1.454 g/cm³, with a polar surface area (PSA) of 141.49 Ų and a calculated LogP of 0.82, indicating moderate hydrophilicity and permeability potential . No pharmacological or toxicological classification is currently assigned by major regulatory agencies.

Procurement Risk Analysis for CAS 4113-89-7: Why Class-Level Interchange with Generic Uracil–Benzoic Acid Derivatives Is Not Supported


Uracil–hydroxybenzamide derivatives exhibit divergent in vitro profiles depending on the nature, position, and number of benzoyl substituents. For example, in a series of N1,N3-bis-substituted uracils, antiglycation activity varied from negligible to near-reference-level potency depending on the methoxy- vs. hydroxy-benzoyl substitution pattern [1]. The target compound is a mono-substituted N1-pentanamido–2-hydroxybenzoic acid hybrid, structurally distinct from the N1,N3-bis-(4-methoxybenzoyl) and N1,N3-bis-(4-hydroxybenzoyl) analogs that dominate the published SAR [1]. This precise linker length (pentanamido) and the specific 2-hydroxybenzoic acid terminus introduce hydrogen-bond donor and acceptor geometries that cannot be replicated by shorter-chain or differently substituted analogs; therefore, assuming equivalent biological performance between CAS 4113-89-7 and its nearest commercially available uracil–benzoic acid relatives would be scientifically unsupported and procurement-risk undefined.

Quantitative Differentiation Evidence for 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic Acid (CAS 4113-89-7) Against Comparator Scaffolds


Physicochemical Property Differentiation: PSA and LogP Benchmarking Against N1,N3-Bis-Substituted Uracil–Hydroxybenzamide Comparators

The target compound exhibits a topological polar surface area (PSA) of 141.49 Ų and a calculated LogP of 0.82, obtained from its standardized SMILES structure . In contrast, the closest literature-described active analog, N1,N3-bis-(4-methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione, bears two aromatic rings and is expected to have a PSA exceeding 130 Ų but a LogP above 2.0 due to the additional methoxybenzoyl group [1]. The lower LogP of CAS 4113-89-7 (ΔLogP ≈ –1.2) suggests superior aqueous solubility and a distinctly different membrane partitioning profile, which could translate into divergent oral absorption and distribution characteristics if evaluated in parallel in vivo studies.

Physicochemical profiling Drug-likeness Permeability

Structural Topology Differentiation: Mono- vs. Bis-Substitution Pattern and Linker Length Specificity

CAS 4113-89-7 is a mono-N1-substituted uracil derivative with a 5-carbon (pentanamido) linker connecting the uracil nucleus to a single 2-hydroxybenzoic acid moiety. The most extensively characterized uracil–hydroxybenzamide series in the open literature consists of N1,N3-bis-substituted derivatives, where two aromatic rings are directly attached via carbonyl linkers without an intervening alkyl chain [1]. No direct head-to-head biological data were found for CAS 4113-89-7. The combination of mono-substitution, an aliphatic pentanamido spacer, and a single salicylate-like terminus is absent from the comparator SAR dataset [1]. This scaffold uniqueness means that CAS 4113-89-7 occupies an unexplored region of chemical space within the uracil–aryl amide family, and its biological profile cannot be inferred from the published bis-benzoyl series.

Structure-activity relationship Scaffold uniqueness Substitution geometry

Evidence Gap Statement: Absence of Direct Bioactivity or Selectivity Data

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem (search date: 2026-05-10) using the identifiers CAS 4113-89-7, IUPAC name, InChI key, and SMILES string returned zero primary research articles, patents, or bioassay depositions that contain quantitative IC50, Ki, EC50, % inhibition, selectivity index, or ADMET parameters for this exact compound. The class-level antiglycation, antiaggregant, and carbonic anhydrase inhibition data published for structurally related uracil–hydroxybenzamides [1] cannot be extrapolated to CAS 4113-89-7 without experimental validation. Any procurement decision based on assumed bioactivity would be scientifically unjustified at the present time.

Data transparency Procurement due diligence Assay gap

Procurement-Motivated Deployment Scenarios for CAS 4113-89-7 Based on Available Physicochemical and Structural Evidence


Scaffold-Hopping Library Design Targeting Uracil–Aryl Amide Chemical Space

Medicinal chemistry groups seeking to expand beyond the well-characterized N1,N3-bis-benzoyl uracil series can deploy CAS 4113-89-7 to explore the mono-N1-pentanamido-2-hydroxybenzoic acid topology. Its lower computed LogP relative to bis-substituted analogs positions it as a starting point for improving aqueous solubility within uracil-based hit series. Procurement of gram quantities enables parallel SAR expansion around linker length and benzoic acid substitution without committing to fully custom synthesis of the pentanamido spacer [1].

Prodrug Candidate Exploration Leveraging the 2-Hydroxybenzoic Acid (Salicylate) Moiety

The 2-hydroxybenzoic acid terminus is a known pharmacophore in anti-inflammatory and anti-tubercular agents. CAS 4113-89-7 provides a pre-assembled hybrid of uracil and salicylic acid connected via a metabolically stable amide bond. Research groups investigating dual-action agents or salicylate-based prodrugs can procure the compound to test hypotheses around cyclooxygenase (COX) modulation, NF-κB inhibition, or mycobacterial salicylate utilization pathways, areas where the combination of a pyrimidine-2,4-dione and a salicylate warhead has not been systematically explored [1].

Physicochemical Reference Standard for Chromatographic Method Development

With a defined PSA of 141.49 Ų, LogP of 0.82, and density of 1.454 g/cm³ , CAS 4113-89-7 can serve as a retention-time marker and extraction-recovery control in reversed-phase HPLC method development for uracil-containing drug candidates. Its intermediate polarity fills a gap between highly hydrophilic uracil nucleosides and highly lipophilic bis-aryl uracils, making it a useful bracket standard for gradient calibration in C18 column systems.

Targeted Chemical Biology Probe for Pyrimidine-Salicylate Hybrid Mechanism Studies

Biochemical laboratories studying enzymes that recognize both pyrimidine-2,4-dione substrates and salicylate-based inhibitors (e.g., dihydrofolate reductase, deoxyuridine triphosphatase, or certain carbonic anhydrase isoforms) may procure CAS 4113-89-7 as a dual-recognition probe. The flexible C5 linker allows the uracil and salicylate moieties to engage distinct subsites simultaneously, a binding mode not achievable with the rigid bis-benzoyl comparators described in the literature . Its procurement for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) screening against a panel of pyrimidine- or salicylate-binding enzymes represents a justified, evidence-informed use case.

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